N-(2-ethylphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide
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Overview
Description
N-(2-ethylphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring system, which is a common structural motif in many natural and synthetic compounds with significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Methyl Group: The methyl group can be introduced at the nitrogen atom of the indole ring through alkylation reactions using methyl iodide or other methylating agents.
Acetamide Formation: The acetamide moiety can be introduced by reacting the indole derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Ethyl-Substituted Phenyl Group: The final step involves the coupling of the ethyl-substituted phenyl group to the acetamide-functionalized indole derivative. This can be achieved through various coupling reactions, such as the Suzuki-Miyaura coupling or the Buchwald-Hartwig amination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or indole rings are replaced by other groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination, nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(2-ethylphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethylphenyl)-2-(1H-indol-3-yl)acetamide: Lacks the methyl group on the indole nitrogen.
N-(2-methylphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide: Has a methyl group instead of an ethyl group on the phenyl ring.
N-(2-ethylphenyl)-2-(1H-indol-3-yl)ethanamide: Has an ethanamide moiety instead of an acetamide moiety.
Uniqueness
N-(2-ethylphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide is unique due to the specific combination of its structural features, including the ethyl-substituted phenyl group, the methylated indole nitrogen, and the acetamide moiety
Properties
Molecular Formula |
C19H20N2O |
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Molecular Weight |
292.4 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2-(1-methylindol-3-yl)acetamide |
InChI |
InChI=1S/C19H20N2O/c1-3-14-8-4-6-10-17(14)20-19(22)12-15-13-21(2)18-11-7-5-9-16(15)18/h4-11,13H,3,12H2,1-2H3,(H,20,22) |
InChI Key |
LQOKYYVAJABDKY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CC2=CN(C3=CC=CC=C32)C |
Origin of Product |
United States |
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